molecular formula C25H32ClFO5 B12004980 [(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B12004980
M. Wt: 467.0 g/mol
InChI Key: CBGUOGMQLZIXBE-KKHHUVAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE is a synthetic steroid compound with the molecular formula C25H32ClFO5. It is part of the corticosteroid family, which is known for its anti-inflammatory and immunosuppressive properties .

Chemical Reactions Analysis

Types of Reactions

16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various corticosteroid derivatives, which are used in pharmaceutical applications for their anti-inflammatory and immunosuppressive properties .

Scientific Research Applications

16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE involves binding to glucocorticoid receptors, which leads to the modulation of gene expression and suppression of inflammatory responses. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 9-ALPHA,11-BETA-DICHLORO-17-ALPHA,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
  • 17-ALPHA-HYDROXY-5-BETA-PREGNANE-3,20-DIONE
  • 11-BETA,17-ALPHA-DIHYDROXY-9-ALPHA-F-6-ALPHA-METHYLPREGNA-1,4-DIENE-3,20-DIONE
  • 11-BETA,17-ALPHA-DIHYDROXYPREGN-4-ENE-3,20-DIONE
  • 17-ALPHA,20-BETA,21-TRIHYDROXYPREGNA-1,4-DIENE-3,11-DIONE

Uniqueness

What sets 16-BETA-METHYL-17-ALPHA-PROPANOYLOXYPREGNA-1,4-DIENE-3,20-DIONE apart from similar compounds is its specific molecular structure, which confers unique anti-inflammatory and immunosuppressive properties. This makes it particularly valuable in the development of pharmaceutical drugs for treating inflammatory and autoimmune conditions .

Properties

Molecular Formula

C25H32ClFO5

Molecular Weight

467.0 g/mol

IUPAC Name

[(9R,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22?,23?,24-,25-/m0/s1

InChI Key

CBGUOGMQLZIXBE-KKHHUVAISA-N

Isomeric SMILES

CCC(=O)O[C@@]1(C(CC2C1(CC([C@]3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl

Origin of Product

United States

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